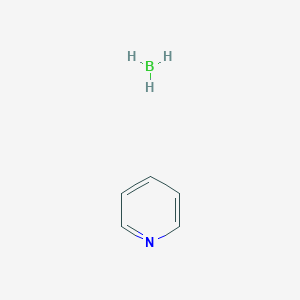
Borane;pyridine
Cat. No. B7766931
M. Wt: 92.94 g/mol
InChI Key: RJFWUOJTSKNRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106200B2
Procedure details


Pyridine forms an amine borane that is not moisture sensitive and very useful for reductive aminations and reductions in protic media. Pyridine borane is commercially available and often used in acetic acid to increase the reactivity of the borane. Unfortunately, it is thermally unstable and must be kept at temperatures less than 54° C. to avoid decomposition via hydroboration/polymerization processes. Its shelf-life at ambient temperature is only 6 months, Borane complexes of pyridine, 2-n-propylpyridine, 3-methylpyridine, 3-ethylpyridine and 4-ethylpyridine are liquids which violently decompose upon distillation (Mooney E. F. et al., J. Inorg. Nucl. Chem 1968, 30, p. 1439). 2-Picoline borane (mp. 50° C.), 2-ethylpyridine borane (mp, 50-51° C.), 2,6-lutidine borane (mp. 106-107° C.) and 2,4,6-collidine borane (mp. 99-100° C.) have been isolated as solids.





[Compound]
Name
amine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six






Name

Identifiers


|
REACTION_CXSMILES
|
[BH3:1].[N:2]1C=CC=CC=1.B.[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH2:10][CH3:11].[CH3:18][C:19]1[CH:20]=N[CH:22]=[CH:23][CH:24]=1.C(C1C=NC=CC=1)C.C(C1C=CN=CC=1)C.[C:41](O)(=O)[CH3:42]>N1C=CC=CC=1>[BH3:1].[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH3:9].[BH3:1].[CH2:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[CH3:10].[BH3:1].[N:13]1[C:12]([CH3:17])=[CH:9][CH:10]=[CH:11][C:41]=1[CH3:42].[BH3:1].[N:2]1[C:23]([CH3:22])=[CH:24][C:19]([CH3:18])=[CH:20][C:41]=1[CH3:42] |f:0.1,9.10,11.12,13.14,15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=NC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
amine borane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B.N1=CC=CC=C1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C1=NC=CC=C1
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=NC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
must be kept at temperatures less than 54° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
via hydroboration/polymerization processes
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Its shelf-life at ambient temperature is only 6 months
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
upon distillation (Mooney E. F. et al., J. Inorg. Nucl. Chem 1968, 30, p. 1439)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B.N1=C(C=CC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B.C(C)C1=NC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B.N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B.N1=C(C=C(C=C1C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
